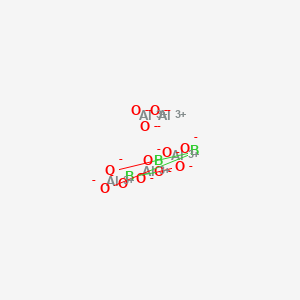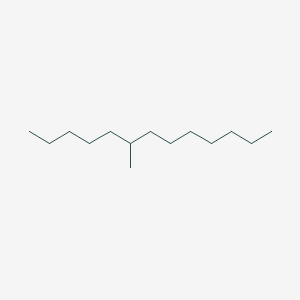
6-Methyltridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyltridecane is a hydrocarbon compound that belongs to the family of alkanes. It is a long-chain hydrocarbon with a molecular formula of C14H30. The compound is mainly synthesized through the fractional distillation of petroleum. It is used in various scientific research applications, including biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 6-Methyltridecane is not well understood. However, it is believed to act as a pheromone in insects. It is also known to have an effect on the behavior of certain animals, including dogs.
Efectos Bioquímicos Y Fisiológicos
6-Methyltridecane has been found to have various biochemical and physiological effects. It has been shown to have an effect on the feeding behavior of certain insects. Moreover, it has been found to have an effect on the growth and development of certain plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methyltridecane in lab experiments is its availability. It is easily synthesized through the fractional distillation of petroleum. Moreover, it is relatively inexpensive compared to other reference compounds. However, one of the limitations of using 6-Methyltridecane is its limited solubility in water. This makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 6-Methyltridecane in scientific research. One of the areas of interest is the use of 6-Methyltridecane as a pheromone in insect control. Moreover, there is a growing interest in the use of 6-Methyltridecane as a marker compound in the analysis of plant volatiles. Furthermore, there is a need to explore the potential biochemical and physiological effects of 6-Methyltridecane on various organisms.
Conclusion:
In conclusion, 6-Methyltridecane is a hydrocarbon compound that is synthesized through the fractional distillation of petroleum. It is widely used in scientific research applications, including as a reference standard in GC-MS analysis and as a marker compound in the analysis of insect pheromones. Moreover, it has various biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for the use of 6-Methyltridecane in scientific research.
Métodos De Síntesis
6-Methyltridecane is synthesized through the fractional distillation of petroleum. The process involves heating the petroleum to a high temperature to vaporize the hydrocarbons. The vapor is then passed through a fractionating column, where it is separated into different fractions based on their boiling points. 6-Methyltridecane is obtained as a byproduct of this process.
Aplicaciones Científicas De Investigación
6-Methyltridecane is widely used in scientific research applications. It is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures. It is also used as a marker compound in the analysis of insect pheromones. Moreover, it is used as a reference compound in the analysis of plant volatiles.
Propiedades
Número CAS |
13287-21-3 |
|---|---|
Nombre del producto |
6-Methyltridecane |
Fórmula molecular |
C14H30 |
Peso molecular |
198.39 g/mol |
Nombre IUPAC |
6-methyltridecane |
InChI |
InChI=1S/C14H30/c1-4-6-8-9-11-13-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
SOMJQWRITYTQJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)CCCCC |
SMILES canónico |
CCCCCCCC(C)CCCCC |
Otros números CAS |
13287-21-3 |
Sinónimos |
6-Methyltridecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



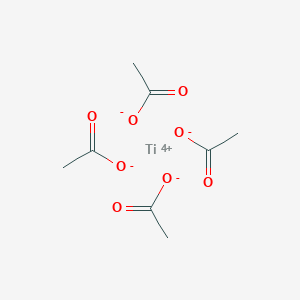

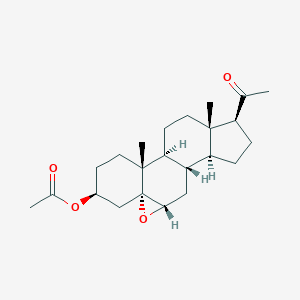
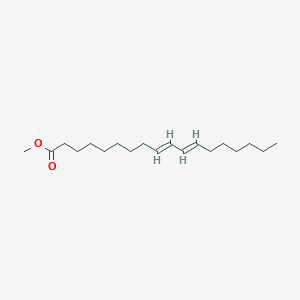
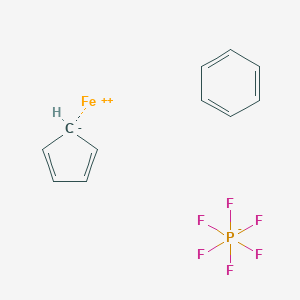
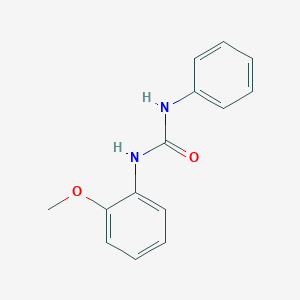
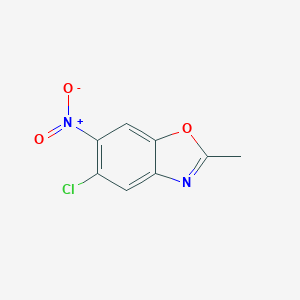
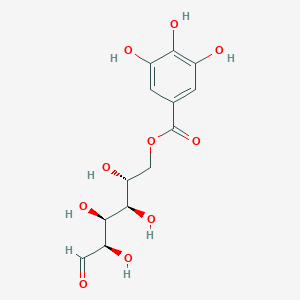
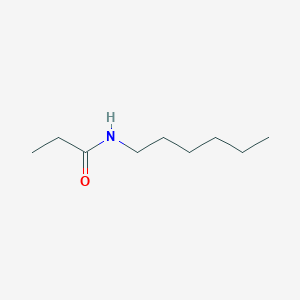
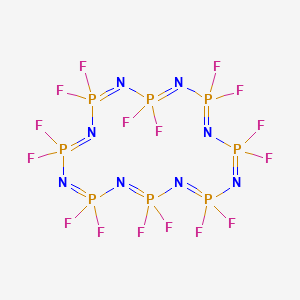
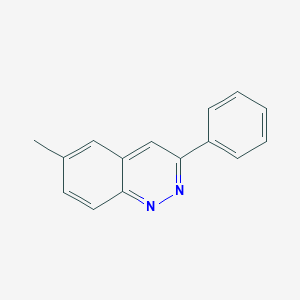
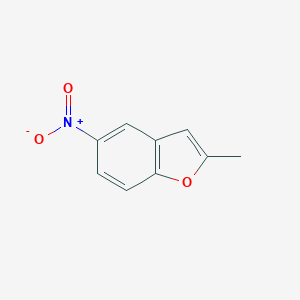
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
